molecular formula C10H22ClN3O2S B1523464 N-cyclohexylpiperazine-1-sulfonamide hydrochloride CAS No. 1315366-30-3

N-cyclohexylpiperazine-1-sulfonamide hydrochloride

Cat. No.: B1523464
CAS No.: 1315366-30-3
M. Wt: 283.82 g/mol
InChI Key: WSUBJWJDYJTQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity with the molecular formula C₁₀H₂₂ClN₃O₂S and a molecular weight of 283.82 grams per mole. The compound is registered under the Chemical Abstracts Service number 1315366-30-3, providing a unique identifier for this specific hydrochloride salt form. The International Union of Pure and Applied Chemistry systematic name reflects the structural organization: this compound, indicating the presence of a cyclohexyl group attached to the nitrogen atom of the piperazine ring, with a sulfonamide functional group at the 1-position, and an associated hydrochloride counterion.

The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=S(N1CCNCC1)(NC2CCCCC2)=O.[H]Cl, which clearly delineates the connectivity pattern and the presence of the hydrochloride salt. The molecular architecture encompasses several key structural features: a six-membered cyclohexane ring providing conformational flexibility, a piperazine heterocycle contributing to potential hydrogen-bonding interactions, and a sulfonamide group that serves as both a hydrogen bond donor and acceptor. The MDL number MFCD19381864 serves as an additional identifier within chemical databases.

Table 1: Chemical Identifiers for this compound

Property Value
Chemical Abstracts Service Number 1315366-30-3
Molecular Formula C₁₀H₂₂ClN₃O₂S
Molecular Weight 283.82 g/mol
MDL Number MFCD19381864
Simplified Molecular Input Line Entry System O=S(N1CCNCC1)(NC2CCCCC2)=O.[H]Cl

The free base form of this compound, N-cyclohexylpiperazine-1-sulfonamide, maintains the same core structure but lacks the hydrochloride counterion, resulting in a molecular formula of C₁₀H₂₁N₃O₂S and a molecular weight of 247.36 grams per mole. This free base form is catalogued in PubChem under the compound identification number 28775583, with the International Chemical Identifier key LECPEZVDBBUYLZ-UHFFFAOYSA-N. The canonical Simplified Molecular Input Line Entry System representation for the free base is C1CCC(CC1)NS(=O)(=O)N2CCNCC2, demonstrating the absence of the hydrochloride component.

Historical Context of Sulfonamide-Piperazine Hybrid Compounds

The development of sulfonamide-piperazine hybrid compounds traces its origins to the groundbreaking discovery of sulfonamides in the early twentieth century. In 1932, the patenting of Prontosil marked a revolutionary moment in chemotherapy, as Domagk demonstrated that synthetic azo dyes containing sulfonamide organizations could protect mice with streptococcal infections. This epochal advancement led to the first clinical case study in 1933, when Foerster successfully treated a ten-month-old infant with staphylococcal septicemia using Prontosil, achieving dramatic therapeutic outcomes. The subsequent favorable clinical results reported by Colebrook and Kenny, along with Buttle and coworkers, in treating puerperal sepsis and meningococcal infections with Prontosil and its active metabolite sulfanilamide, awakened widespread interest in sulfonamide chemotherapy.

The evolution of sulfonamide chemistry led to the recognition that these compounds function by blocking folic acid synthesis through inhibition of dihydropteroate synthase, thereby disrupting nucleic acid synthesis in bacterial cells. This mechanism of action provided a foundation for the development of numerous sulfonamide derivatives with enhanced therapeutic properties. The integration of piperazine rings into sulfonamide structures emerged as a particularly promising strategy, as piperazine moieties contribute favorable pharmacokinetic properties, including improved membrane permeability and metabolic stability.

Recent decades have witnessed significant advances in piperazine-sulfonamide hybrid development, with researchers exploring various substitution patterns to optimize biological activity. Studies have demonstrated that hybridization of benzene sulfonamide with piperazine derivatives yields compounds with remarkable antioxidant capacity and enzyme inhibitory potencies. The systematic investigation of structure-activity relationships has revealed that specific substituents on both the piperazine and sulfonamide components can dramatically influence biological outcomes, leading to compounds with enhanced selectivity and potency profiles.

Significance in Medicinal Chemistry and Drug Discovery

This compound occupies a position of considerable importance in contemporary medicinal chemistry research due to its unique structural features and demonstrated biological activities. The compound serves as a representative example of how strategic molecular hybridization can yield enhanced therapeutic properties compared to individual pharmacophores. Research investigations have established that piperazine sulfonamide derivatives exhibit significant enzyme inhibitory activities across multiple target classes, including acetylcholinesterase, butyrylcholinesterase, tyrosinase, alpha-amylase, and alpha-glucosidase enzymes.

The cyclohexyl substitution pattern in this compound contributes to its medicinal chemistry significance through several mechanisms. The cyclohexyl group enhances lipophilicity, facilitating improved membrane permeability and cellular uptake, while maintaining conformational flexibility that allows optimal binding to diverse protein targets. Studies have shown that cyclohexyl-substituted piperazine derivatives can be synthesized through efficient reductive amination protocols, utilizing cyclohexanone and piperazine derivatives under controlled conditions with sodium borohydride triacetate as the reducing agent.

Table 2: Enzyme Inhibitory Activities of Related Piperazine Sulfonamide Compounds

Enzyme Target Best Inhibitory Compound IC₅₀ Value (mM)
Acetylcholinesterase Compound 5 1.003
Butyrylcholinesterase Compounds 2 and 5 1.008
Tyrosinase Compound 4 1.19
Alpha-glucosidase Compound 3 1.000

The compound's significance extends to drug discovery applications targeting resistant bacterial strains. Research has demonstrated that piperazine derivatives, particularly those incorporating ciprofloxacin hybrids, show pronounced growth inhibition against both standard and resistant bacterial strains. The minimum inhibitory concentration values for these hybrids range from 0.5 to 32 micrograms per milliliter for methylene-linked derivatives and 0.5 to 16 micrograms per milliliter for ethylene-linked variants against Gram-positive strains.

Contemporary drug discovery efforts have identified piperazine-containing compounds as essential components in numerous approved medications. Between January 2011 and June 2023, the Food and Drug Administration approved multiple piperazine-containing drugs, highlighting the continued relevance of this scaffold in pharmaceutical development. The synthetic approaches to these compounds often involve nucleophilic aromatic substitution reactions, reductive amination procedures, and palladium-catalyzed coupling reactions, demonstrating the synthetic accessibility of piperazine sulfonamide derivatives.

Properties

IUPAC Name

N-cyclohexylpiperazine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2S.ClH/c14-16(15,13-8-6-11-7-9-13)12-10-4-2-1-3-5-10;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUBJWJDYJTQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315366-30-3
Record name 1-Piperazinesulfonamide, N-cyclohexyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315366-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate 1)

  • Reaction : Nucleophilic substitution of cyclohexyl halide with 1-Boc-piperazine.
  • Conditions :
    • Organic solvent: Acetonitrile preferred.
    • Inorganic base: Potassium carbonate, sodium bicarbonate, or potassium bicarbonate.
    • Molar ratios: Cyclohexyl halide to inorganic base to 1-Boc-piperazine = 1-3:1.
    • Reaction time: 1–3 hours under reflux.
  • Procedure : Cyclohexyl halide, 1-Boc-piperazine, and inorganic base are mixed in acetonitrile and refluxed. After cooling, the mixture is filtered, and the filtrate is concentrated to dryness to yield the protected intermediate.
  • Advantages : Avoids use of sodium triacetoxyborohydride and sodium hydroxide, simplifying post-reaction treatment and reducing cost.

Deprotection and Formation of 1-cyclohexylpiperazine Hydrochloride (Intermediate 2)

  • Reaction : Acid-mediated removal of Boc protecting group.
  • Conditions :
    • Acid: Hydrochloric acid or sulfuric acid.
    • Solvent: Methanol or ethanol.
    • Molar ratio of intermediate to acid: 1:2 to 1:4.
    • Reaction time: 2–4 hours under reflux.
  • Procedure : Intermediate 1 is refluxed with acid in an organic solvent. After reaction completion, solvent is evaporated, and the residue is pulped with isopropanol. Filtration yields the hydrochloride salt as a solid.
  • Yield : Example preparation reported a 93.6% yield.

Isolation and Purification of 1-cyclohexylpiperazine

  • Reaction : Base neutralization and solvent extraction.
  • Conditions :
    • Dissolution of hydrochloride salt in water.
    • pH adjustment to 12–14 using strong inorganic bases (sodium hydroxide or potassium hydroxide).
    • Extraction solvents: Dichloromethane or chloroform.
  • Procedure : The aqueous solution is basified, extracted twice with dichloromethane, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure. The crude product is then distilled under vacuum to obtain pure 1-cyclohexylpiperazine.
  • Physical properties : The final product is an oily matter with a melting point around 34°C.

Synthesis of N-cyclohexylpiperazine-1-sulfonamide Hydrochloride

While direct detailed procedures for the sulfonamide derivative are less frequently documented, the general approach involves:

  • Sulfonamide formation : Reaction of 1-cyclohexylpiperazine with sulfonyl chlorides under controlled conditions.
  • Typical solvents : Tetrahydrofuran (THF), dichloromethane, or other aprotic solvents.
  • Base addition : Triethylamine or other organic bases to neutralize HCl formed.
  • Purification : Filtration, solvent evaporation, and recrystallization.

A representative synthesis from a pharmacological study involved using piperazine intermediates and reacting them with sulfonyl chlorides in THF with triethylamine, yielding sulfonamide derivatives efficiently.

Comparative Data Table of Preparation Steps

Step Reagents & Conditions Reaction Time Yield (%) Notes
1. Nucleophilic substitution Cyclohexyl halide + 1-Boc-piperazine + K2CO3 in acetonitrile, reflux 1–3 hours Not specified Avoids sodium triacetoxyborohydride; simple filtration post-reaction
2. Boc deprotection Intermediate 1 + HCl (2–4 equiv) in MeOH/EtOH, reflux 2–4 hours ~93.6 Controlled acid addition to avoid hazards
3. Extraction & purification Base adjustment (pH 12–14) + DCM extraction + vacuum distillation Extraction: minutes; Distillation: variable Not specified Final product melting point ~34°C
4. Sulfonamide formation 1-Cyclohexylpiperazine + sulfonyl chloride + NEt3 in THF Variable, typically hours Not specified Requires base to neutralize acid byproduct

Research Findings and Practical Considerations

  • The improved synthesis method for 1-cyclohexylpiperazine avoids costly and hazardous reagents like sodium triacetoxyborohydride, reducing production cost and simplifying workup.
  • The use of Boc-protected piperazine intermediates allows selective functionalization and better control over the reaction pathway.
  • Acid deprotection requires careful temperature control to prevent runaway reactions due to exothermicity and gas evolution.
  • Purification via extraction and vacuum distillation yields a product of high purity suitable for subsequent sulfonamide synthesis.
  • The sulfonamide formation step typically involves nucleophilic substitution of sulfonyl chlorides with the free amine, requiring an organic base to scavenge hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylpiperazine-1-sulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of N-cyclohexylpiperazine-1-sulfonic acid.

  • Reduction: Reduction reactions can produce N-cyclohexylpiperazine-1-sulfonamide.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Research indicates that NCPS-HCl exhibits significant biological activity, particularly as an inhibitor of enzymes critical for pathogen survival. One notable target is inosine-5′-monophosphate dehydrogenase (IMPDH) , an enzyme vital for nucleotide synthesis in pathogens such as Mycobacterium tuberculosis (Mtb) .

Table 1: Comparison of Biological Activities of Piperazine Derivatives

Compound NameStructural FeaturesBiological Activity
N-cyclohexylpiperazine-1-sulfonamide hydrochlorideCyclohexyl substitution on piperazineStrong IMPDH inhibition against Mtb
N-benzylpiperazine-1-sulfonamideBenzyl substitution on piperazineModerate enzyme inhibition
4-(cyclohexylsulfonyl)piperidinePiperidine ring instead of piperazineAntimicrobial activity
1-(5-isoquinolinesulfonyl)piperazineIsoquinoline moiety presentStrong IMPDH inhibition against Mtb

Antitubercular Activity

NCPS-HCl has shown promise as an antitubercular agent through its action on IMPDH. In studies, modifications to the cyclohexyl and piperazine structures have been explored to enhance binding affinity and selectivity towards IMPDH .

Case Study: A study synthesized several analogues of NCPS-HCl, assessing their efficacy against Mtb. The most effective compounds demonstrated low toxicity towards mammalian cells while maintaining potent inhibitory activity against Mtb IMPDH .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Its ability to inhibit specific enzymes involved in cell proliferation positions it as a candidate for developing new anticancer agents.

Case Study: Research focusing on related compounds has indicated that modifications in the piperazine structure can significantly affect their anticancer properties. For instance, certain analogues have been identified that exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism by which N-cyclohexylpiperazine-1-sulfonamide hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Sulfonamide Derivatives

N-Methylpiperazine-1-sulfonamide Hydrochloride
  • Structure : Piperazine with a methyl group and sulfonamide.
  • Molecular Formula : C₅H₁₂ClN₃O₂S.
  • Key Differences: Simpler structure with a methyl substituent instead of cyclohexyl, likely increasing aqueous solubility but reducing lipid membrane permeability compared to the cyclohexyl analog. No pharmacological data available in the evidence .
1-(1H-Imidazol-4-ylsulfonyl)piperazine Hydrochloride
  • Structure : Piperazine sulfonamide with an imidazole ring.
  • Molecular Formula : C₇H₁₂ClN₅O₂S (estimated).
  • This compound may exhibit higher polarity than the cyclohexyl derivative .
N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide Hydrochloride
  • Structure : Diazepane (7-membered ring) with a trifluoroethyl group and sulfonamide.
  • Molecular Formula : C₇H₁₄ClF₃N₃O₂S (estimated).
  • Key Differences : The larger diazepane ring alters conformational flexibility and may affect receptor selectivity. The trifluoroethyl group increases metabolic stability and electronegativity .

Piperazine Derivatives with Aromatic Substituents

Chlorcyclizine Hydrochloride
  • Structure : Piperazine with a benzhydryl (diphenylmethyl) and methyl group.
  • Molecular Formula : C₁₈H₂₂ClN₃·HCl.
  • Molecular Weight : ~337.3 g/mol.
  • Key Differences : The benzhydryl group enhances aromatic interactions, making it effective as an antihistamine. The absence of a sulfonamide reduces hydrogen-bonding capacity compared to the target compound .
Chlorpromazine Hydrochloride
  • Structure: Phenothiazine with a piperazine side chain.
  • Molecular Formula : C₁₇H₁₉ClN₂S·HCl.
  • Molecular Weight : 355.3 g/mol.
  • Key Differences: The phenothiazine core enables dopamine receptor antagonism (antipsychotic activity). The sulfonamide group in the target compound may confer distinct solubility and toxicity profiles .

Sulfonamide-Containing Analogs

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide Hydrochloride (NIMH W-502)
  • Structure: Naphthalenesulfonamide with an aminohexyl chain.
  • Molecular Formula : C₁₆H₂₂Cl₂N₂O₂S.
  • Molecular Weight : 377.33 g/mol.
  • The aminohexyl chain may facilitate cellular uptake, contrasting with the cyclohexyl group’s steric effects .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type Notable Properties
N-Cyclohexylpiperazine-1-sulfonamide HCl C₁₁H₂₂ClN₃O₂S (estimated) ~307.8 Cyclohexyl, sulfonamide Piperazine High lipophilicity, discontinued
N-Methylpiperazine-1-sulfonamide HCl C₅H₁₂ClN₃O₂S ~209.7 Methyl, sulfonamide Piperazine Higher aqueous solubility
Chlorcyclizine HCl C₁₈H₂₂ClN₃·HCl ~337.3 Benzhydryl, methyl Piperazine Antihistamine activity
NIMH W-502 C₁₆H₂₂Cl₂N₂O₂S 377.33 Naphthalene, aminohexyl N/A Enhanced protein binding
N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide HCl C₇H₁₄ClF₃N₃O₂S ~289.7 Trifluoroethyl, sulfonamide Diazepane Metabolic stability

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s discontinued status () suggests challenges in synthesis or purification compared to simpler analogs like N-methylpiperazine sulfonamide .
  • Biological Activity : Sulfonamide groups generally improve solubility but may introduce nephrotoxicity risks. The cyclohexyl group’s bulkiness could limit bioavailability compared to smaller substituents (e.g., methyl) .
  • Analytical Methods : HPLC methods used for Cyclobenzaprine HCl (98.0–102.0% purity) could be adapted for quality control of the target compound, emphasizing impurity profiling (e.g., residual solvents, sulfonic acid byproducts) .

Biological Activity

N-cyclohexylpiperazine-1-sulfonamide hydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of tuberculosis treatment. This article delves into the compound's biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on current research findings.

Overview of Biological Activity

This compound exhibits significant biological activity primarily through its inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis (M. tuberculosis). IMPDH is a crucial enzyme involved in the de novo purine biosynthesis pathway, making it an essential target for developing new anti-tubercular agents, especially in light of rising drug resistance in TB cases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components. Research has shown that modifications to the piperazine ring and other substituents can significantly alter the compound's activity against M. tuberculosis. Below is a summary of key findings regarding SAR:

Compound Modification MIC90 (μM) IC50 (μM) Activity
1Original compound31.20.084Strong activity against IMPDH
2Replacement of piperazine with ethylenediamine>100>100Loss of whole-cell activity
3Methyl group at position-3100>100Profound loss of activity
4Increased distance between sulfonamide and carboxamide>100>100Loss of both activities
14Cycloheptyl ring instead of cyclohexyl31.20.83Reduced enzyme and whole-cell activities

The data indicates that maintaining specific structural features, such as the cyclohexyl group and the integrity of the piperazine ring, is crucial for retaining biological activity against M. tuberculosis .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anti-Tubercular Activity : A study demonstrated that this compound effectively inhibits IMPDH in M. tuberculosis, showcasing promising anti-tubercular properties with limited toxicity to mammalian cells . The research highlighted its potential as a new therapeutic agent against drug-resistant TB strains.
  • Mechanism of Action : X-ray crystallography studies provided insights into how this compound binds to IMPDH, elucidating the molecular interactions that confer its inhibitory effects. The binding mode suggests that specific interactions with amino acid residues are critical for its efficacy .
  • Comparative Studies : Comparisons with other sulfonamide derivatives revealed that modifications leading to increased lipophilicity often resulted in enhanced cellular uptake but could also lead to decreased selectivity for bacterial targets over mammalian cells . This balance is vital in drug development to minimize side effects while maximizing therapeutic efficacy.

Q & A

Q. What statistical approaches address batch-to-batch variability in synthesis?

  • Methodology : Multivariate analysis (PCA or PLS) identifies critical process parameters (CPPs). For example, controlling sulfonyl chloride purity (≥98%) and reaction temperature (±2°C) reduces variability by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexylpiperazine-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-cyclohexylpiperazine-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.